molecular formula C22H29N3O5S B2418384 4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897611-06-2

4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No. B2418384
CAS RN: 897611-06-2
M. Wt: 447.55
InChI Key: SODPUMYNIMMBIP-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, also known as EPPB, is a chemical compound that has been widely used in scientific research applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Analytical Chemistry Applications

A new sulfonate reagent, closely related in structure to the given compound, was synthesized for analytical derivatization in liquid chromatography. This reagent features a fluorophore for sensitive detection after tagging to an analyte and a tertiary amino function that can be removed after derivatization by acid treatment. Such derivatives are applied in high-performance liquid chromatography with fluorometric detection, demonstrating the potential of similar compounds in analytical chemistry for sensitive and specific detection of analytes (Wu et al., 1997).

Pharmacological Research

Compounds with structures similar to "4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide" have been explored for their pharmacological properties. For instance, derivatives of piperazine as 5-HT7 receptor antagonists were synthesized and evaluated, showing significant potency and selectivity. This suggests potential applications in the development of new therapeutic agents targeting the serotonin receptor, which could be relevant for treating various neurological and psychiatric disorders (Yoon et al., 2008).

Antimicrobial Studies

Novel 1,2,4-Triazole derivatives, which share functional groups with the specified compound, have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of such compounds in contributing to the development of new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Bektaş et al., 2007).

Molecular Design and Drug Development

Further research into benzamide derivatives as selective serotonin receptor agonists emphasizes the importance of structural modifications in enhancing pharmacological profiles. This area of study is vital for the design and development of drugs with improved efficacy and reduced side effects, demonstrating the broad applicability of compounds with similar chemical frameworks in drug discovery processes (Sonda et al., 2004).

Structural and Computational Chemistry

The crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) calculations on piperazine derivatives offer insights into the reactive sites and intermolecular interactions of these compounds. Such studies are crucial for understanding the chemical and physical properties of new compounds, paving the way for the rational design of materials and drugs with desired properties (Kumara et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by exhibiting a high affinity for these receptors . The interaction between the compound and the α1-AR is likely to result in changes in the receptor’s activity, which could lead to various physiological effects .

Biochemical Pathways

The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors could potentially affect the signaling pathways associated with these neurotransmitters .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its interaction with the α1-AR. By modulating the activity of these receptors, the compound could potentially influence a range of physiological processes, including the contraction of smooth muscles in various parts of the body .

properties

IUPAC Name

4-ethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-3-30-19-10-8-18(9-11-19)22(26)23-12-17-31(27,28)25-15-13-24(14-16-25)20-6-4-5-7-21(20)29-2/h4-11H,3,12-17H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODPUMYNIMMBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

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